2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
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Overview
Description
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrido[3,4-d]pyrimidines This compound is characterized by its bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring
Mechanism of Action
Target of Action
It is known to have potential applications in the field of medicinal chemistry, particularly in the design and synthesis of bioactive compounds .
Mode of Action
It is likely that it interacts with its targets in a way that contributes to its potential pharmacological properties .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability, efficacy, and safety profile .
Result of Action
It is known to have potential applications in the design and synthesis of bioactive compounds, suggesting it may have a significant impact at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization under acidic or basic conditions . The reaction conditions can vary, but typically involve heating the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrido derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrido derivatives, and various substituted pyrido[3,4-d]pyrimidines .
Scientific Research Applications
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: This compound has potential therapeutic applications, including as an anti-cancer agent and in the treatment of inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine: Lacks the methyl group at the 2-position.
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one: Differently positioned nitrogen atoms in the pyrimidine ring.
2-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one: Another positional isomer with different chemical properties.
Uniqueness
The presence of the methyl group at the 2-position in 2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one imparts unique steric and electronic properties, making it distinct from its analogs. This modification can influence its reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-5-10-7-4-9-3-2-6(7)8(12)11-5/h9H,2-4H2,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZKKLJMPSCJHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCNC2)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40488085 |
Source
|
Record name | 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40488085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62259-95-4 |
Source
|
Record name | 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40488085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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